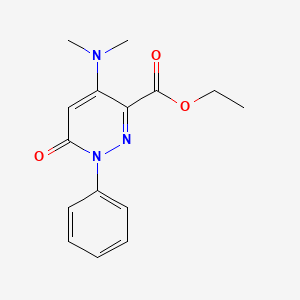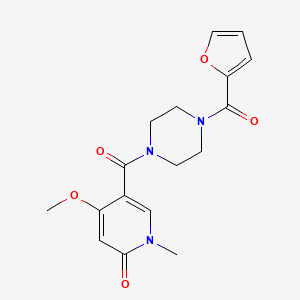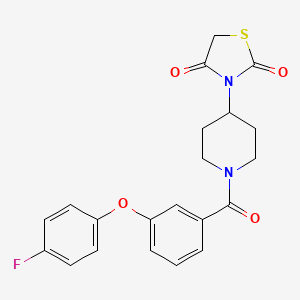![molecular formula C15H12N4O B2503727 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1797711-56-8](/img/structure/B2503727.png)
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile” is a derivative of pyrido[4,3-d]pyrimidines . Pyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[4,3-d]pyrimidine moiety . The structure features of pyrido[4,3-d]pyrimidines have been studied extensively .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the synthetic methodologies employed . The mechanistic pathways of the reactions and the important biological applications are discussed .Scientific Research Applications
Synthesis and Chemical Properties
One key area of research involving this compound is the development of synthetic methods for heterocyclic compounds, including pyrimidines, due to their broad spectrum of biological activities. Gavrilović et al. (2018) discussed the water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines into double bonds using green chemistry approaches, highlighting the environmental benefits of such methods (Gavrilović et al., 2018). Similarly, E. A. Bakhite et al. (2005) prepared 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating a route to tetrahydropyridothienopyrimidine derivatives, which are relevant to the study of compounds like 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile (Bakhite et al., 2005).
Biological Activities and Applications
The synthetic pathways and chemical transformations of pyrimidine derivatives have significant implications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. For instance, Dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives showcases potential applications in AIDS chemotherapy, emphasizing the role of pyrimidine scaffolds in drug design (Ajani et al., 2019). Another example is the investigation of 6-cyano-5,8-dihydropyrido[2,3-d]-pyrimidinones for their antifungal activities, although these specific derivatives did not exhibit significant effects, underscoring the need for ongoing research to explore the full potential of such compounds (Quiroga et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinase (Erks) and Axl and Mer receptors . Erks play a crucial role in regulating cell proliferation and differentiation . Axl and Mer are receptor tyrosine kinases involved in cell survival, growth, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It demonstrates potent and selective inhibition of Erk2 and acts as a potent and selective Axl inhibitor . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting Erks, the compound can disrupt this pathway, potentially leading to reduced cancer cell proliferation . The inhibition of Axl and Mer receptors can also affect various signaling pathways involved in cell survival and growth .
Pharmacokinetics
One study identified a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as having a promising pharmacokinetic profile in mice . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and effectiveness.
Result of Action
The inhibition of Erk2 by the compound leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in reduced cell proliferation, potentially slowing the growth of tumors . The inhibition of Axl and Mer receptors can lead to decreased cell survival and growth .
Future Directions
properties
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJZMURGVKQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)



![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)